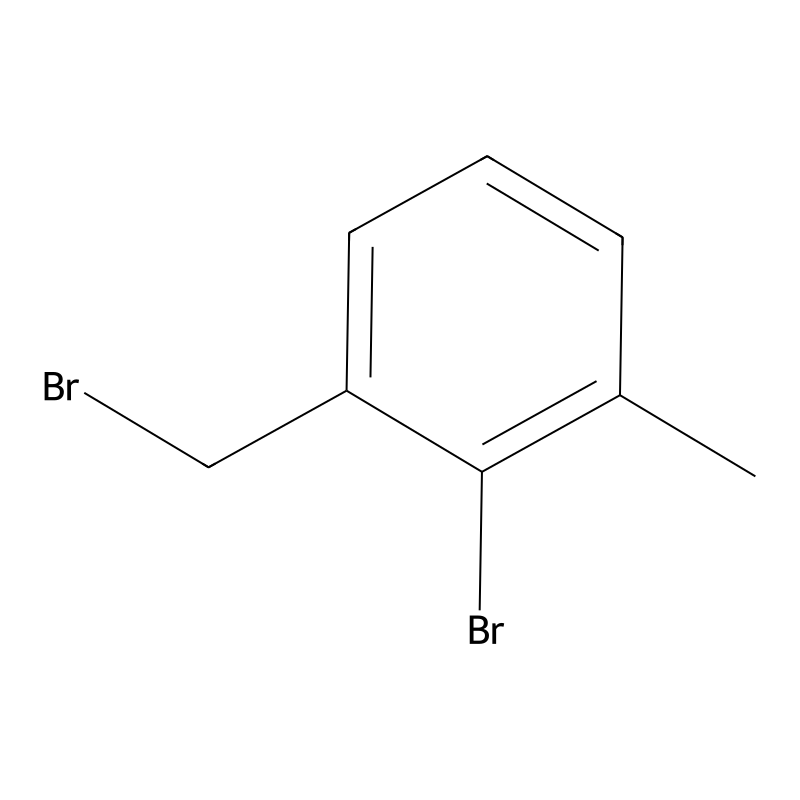2-Bromo-1-(bromomethyl)-3-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-1-(bromomethyl)-3-methylbenzene is an organic compound characterized by the molecular formula . It is a derivative of toluene, featuring two bromine atoms substituted at the 2nd and 1st positions of the benzene ring, along with a methyl group at the 3rd position. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂) under appropriate conditions.
- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, facilitating the synthesis of more complex structures.
- Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to yield biaryl compounds.
These reactions highlight the compound's utility in synthetic organic chemistry.
While specific biological activities of 2-Bromo-1-(bromomethyl)-3-methylbenzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of bromine substituents can enhance biological activity due to their ability to influence molecular interactions and stability. Further research is needed to explore its potential pharmacological applications.
The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene typically involves:
- Bromination of 3-methylbenzyl bromide: This method utilizes bromine (Br₂) in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions are carefully controlled to achieve selective bromination at the desired positions on the benzene ring.
- Industrial Production: In industrial settings, continuous flow reactors may be employed to scale up production, allowing for better control over reaction parameters such as temperature and pressure, which leads to improved yields and purity.
This compound serves various roles in scientific research and industry:
- Organic Synthesis: It acts as an intermediate for synthesizing more complex organic molecules.
- Medicinal Chemistry: It is utilized in developing pharmaceutical compounds and drug candidates.
- Material Science: As a building block for synthesizing polymers and advanced materials, it finds applications in creating innovative materials.
Interaction studies involving 2-Bromo-1-(bromomethyl)-3-methylbenzene focus on its reactivity with various nucleophiles and organometallic reagents. These studies are crucial for understanding its behavior in different chemical environments and its potential uses in drug development and material science. The reactivity profile indicates potential pathways for introducing diverse functional groups into larger molecular frameworks.
Several compounds share structural similarities with 2-Bromo-1-(bromomethyl)-3-methylbenzene. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 2-Bromo-1-(bromomethyl)benzene | Lacks the methyl group at the 3rd position |
| 1-Bromo-2-(bromomethyl)-4-methylbenzene | Bromine atoms and methyl group at different positions |
| 3-Bromo-1-(bromomethyl)-2-methylbenzene | Rearranged positions of bromine atoms and methyl group |
Uniqueness
The uniqueness of 2-Bromo-1-(bromomethyl)-3-methylbenzene lies in its specific substitution pattern. This configuration imparts distinct reactivity and properties compared to its isomers, making it particularly valuable for organic synthesis and various industrial applications. Its ability to undergo diverse chemical transformations while maintaining stability under certain conditions enhances its utility in research and development contexts.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








